![molecular formula C22H28FN9O3S B605409 4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine CAS No. 1253573-53-3](/img/structure/B605409.png)

4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine

Descripción general

Descripción

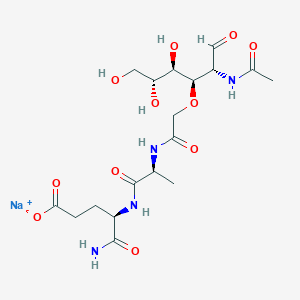

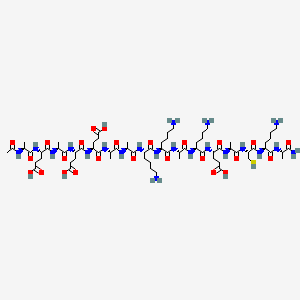

AMG-511 is a potent and selective pan class I PI3K inhibitor exhibiting IC50 values of 8, 11, 2, and 6 nM against the PI3K β, α, β, and ≤ isoforms respectively. AMG 511 inhibited PI3K pathway signaling in U87 MG glioblastoma cells as determined by dose-dependent reduction in AKT S473 phosphorylation (IC50 = 4 nM). AKT inhibition resulted in a concomitant reduction in PRAS40 phosphorylation (IC50 = 23 nM), a downstream effector of AKT. Reduced phosphorylation of mTORC1 substrates p70S6K (IC50 = 30 nM) and S6 (IC50 = 70 nM) but not 4EBP1 (T37/46), was also detected in U87 MG cells.

Aplicaciones Científicas De Investigación

Application 1: Anti-Tumor Activity in Multiple Xenograft Models

Specific Scientific Field

This application falls under the field of Oncology .

Methods of Application or Experimental Procedures

The study evaluated the correlation between the pharmacokinetics (PK) and pharmacodynamics (PD) of AMG 511 and anti-tumor activity in preclinical models of human cancer which harbor mutations in the PI3K pathway . The mechanism of action of AMG 511 was determined by examining effects on cell proliferation (BrdU incorporation) and apoptosis (caspase staining) using a combination of immunohistochemistry and flow cytometry analyses of ex-vivo U87 MG xenograft tumors following treatment with AMG 511 .

Results or Outcomes

Inhibition of pAKT in U87 MG tumor tissue was associated with increased plasma concentration of AMG 511 after a single dose (EC 50 =59 ng/mL). Treatment with 0.3, 1, and 3 mpk AMG 511 inhibited pAKT in tumor tissue by 39, 81, and 92 %, respectively . A dose-dependent inhibition of xenograft growth was observed with AMG 511 versus vehicle control in multiple tumor xenograft models with PI3K pathway mutations .

Application 2: Suppression of Growth of Kras Mutant Lung Tumors

Specific Scientific Field

This application is in the field of Pulmonology .

Summary of the Application

AMG 511 has been shown to suppress the growth of Kras G12D lung tumors in mice .

Methods of Application or Experimental Procedures

The effect of inhibiting solely the PI3K pathway on the growth of Kras G12D lung tumors in mice was investigated using AMG 511. To track tumor growth in this genetically engineered mouse model of lung carcinoma, longitudinal monitoring of lung tumor burden during treatment was performed using magnetic resonance imaging (MRI) .

Results or Outcomes

Once daily treatment with AMG 511 at 10 mg/kg significantly inhibited the development of Kras G12D mutant lung tumors. Lung tumor volume, as assessed by UTE MRI, was reduced by 64% at 11 weeks (P<0.05) and 68% at 14 weeks (P<0.0005) post Ad-Cre infection, relative to vehicle-treated animals .

Application 3: Inhibition of Cell Proliferation in U87 MG Cells

Specific Scientific Field

This application is in the field of Cell Biology .

Summary of the Application

AMG 511 has been shown to have minimal cell killing effects in U87 MG cells, a human glioblastoma cell line .

Methods of Application or Experimental Procedures

The effect of AMG 511 on cell proliferation was determined by measuring the induction of cleaved caspase-3 and DNA content less than 2N .

Results or Outcomes

Minimal cell killing effects were detected with AMG 511 treatment in U87 MG cells as measured by induction of cleaved caspase-3 and DNA content less than 2N .

Application 4: Profiling Across a Large Panel of Tumor Cell Lines

Specific Scientific Field

This application is in the field of Oncology .

Summary of the Application

AMG 511 has been profiled across a large panel of tumor cell lines encompassing several tumor types including breast and lung .

Methods of Application or Experimental Procedures

The effect of AMG 511 on various tumor cell lines was determined by profiling the compound across a large panel of tumor cell lines .

Results or Outcomes

The profiling of AMG 511 across a large panel of tumor cell lines revealed its potential applicability in treating various types of tumors, including breast and lung .

Propiedades

IUPAC Name |

4-[2-[(5-fluoro-6-methoxypyridin-3-yl)amino]-5-[(1R)-1-(4-methylsulfonylpiperazin-1-yl)ethyl]pyridin-3-yl]-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN9O3S/c1-13(31-5-7-32(8-6-31)36(4,33)34)15-9-17(20-27-14(2)28-22(24)30-20)19(25-11-15)29-16-10-18(23)21(35-3)26-12-16/h9-13H,5-8H2,1-4H3,(H,25,29)(H2,24,27,28,30)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGIFHQBIIHRIZ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)C(C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)[C@@H](C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

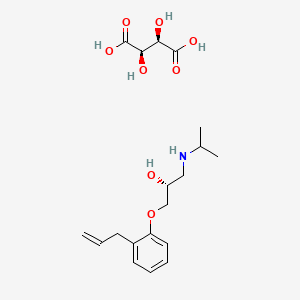

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)